molecular formula C16H14N4S2 B2875675 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole CAS No. 3137-23-3

2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole

Cat. No.: B2875675
CAS No.: 3137-23-3
M. Wt: 326.44
InChI Key: ZPKDHKXOHQXXEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1H-Benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole (hereafter referred to as Compound A) is a bis-benzimidazole derivative featuring a central methyl group bridged by a disulfide (-S-S-) linkage between two benzimidazole moieties. This structural motif confers unique electronic and steric properties, making it relevant in applications such as enzyme inhibition, antioxidant activity, and coordination chemistry. The disulfide bond enhances redox activity, while the benzimidazole rings provide π-π stacking capabilities and hydrogen-bonding sites .

Properties

IUPAC Name

2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S2/c1-2-6-12-11(5-1)17-15(18-12)9-21-22-10-16-19-13-7-3-4-8-14(13)20-16/h1-8H,9-10H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKDHKXOHQXXEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSSCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coordination Chemistry Approaches

The synthesis of bis-benzimidazole disulfides is often achieved through coordination-directed assembly. In a seminal study, Esparza-Ruiz et al. demonstrated that bis[2-(1H-benzimidazol-2-yl)phenyl]disulfide (bis-(2phSbz)) forms stable complexes with cobalt(II), zinc(II), and cadmium(II) halides, preserving the disulfide bond in eleven-membered chelate rings. While this work focused on metal coordination, the ligand synthesis protocol provides indirect insights into disulfide formation. The parent disulfide ligand is synthesized via oxidative coupling of 2-(1H-benzimidazol-2-yl)benzenethiol, though explicit details require inference from analogous systems.

Key considerations include:

  • Oxidation conditions : Mild oxidants (e.g., I₂, H₂O₂) typically convert thiols to disulfides without over-oxidation to sulfones.
  • Steric effects : The methylene spacer in the target compound alleviates strain compared to direct aryl disulfides, favoring eleven-membered ring formation.

Iron-Catalyzed Cross-Electrophile Coupling

Recent advances in iron catalysis enable disulfide bond formation under redox-neutral conditions. Chen et al. developed an Fe(CO)₅-mediated coupling of benzyl halides with disulfides, achieving thioether products without exogenous reductants. Adapting this methodology, 2-(chloromethyl)-1H-benzimidazole could react with dimethyl disulfide to install the -S-S- bridge. While the original study focused on thioethers, modifying stoichiometry and leaving groups may favor disulfide formation.

Critical parameters:

  • Catalyst loading : 5–10 mol% Fe(CO)₅ ensures efficient turnover.
  • Solvent system : Polar aprotic solvents (DMF, DMSO) enhance ionic intermediates’ stability.

Stepwise Synthesis of 2-[(1H-Benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole

Benzimidazole Core Formation

The benzimidazole rings are constructed via acid-catalyzed cyclization of o-phenylenediamine derivatives. A patented method employs formic acid or formaldehyde derivatives to effect cyclization, producing 2-substituted benzimidazoles. For the target compound:

  • Methylene introduction : React o-phenylenediamine with chloroacetic acid under refluxing HCl to yield 2-(chloromethyl)-1H-benzimidazole.
  • Thiol functionalization : Treat the chloromethyl intermediate with thiourea in ethanol/water, substituting Cl⁻ with -SH to generate 2-(mercaptomethyl)-1H-benzimidazole.

Disulfide Bridge Assembly

Oxidative coupling of 2-(mercaptomethyl)-1H-benzimidazole proceeds under controlled conditions:

Oxidant Solvent Temperature Yield (%) Reference
I₂ (1 equiv) EtOH/NaOH 25°C 78
H₂O₂ (30%) H₂O/EtOH 50°C 65
O₂ (bubbling) DMF 80°C 58

Iodine oxidation in alkaline ethanol proves most efficient, with NMR monitoring confirming complete disulfide formation (δ 2.85 ppm for -CH₂-S-S-CH₂-).

Structural Characterization and Validation

X-ray Crystallography

Single-crystal X-ray analyses of analogous disulfide-bridged benzimidazoles reveal:

  • Bond lengths : S-S distance ≈ 2.02 Å, consistent with single-bond character.
  • Dihedral angles : Benzimidazole planes twist 45–60° relative to the disulfide axis, minimizing steric clash.

Spectroscopic Fingerprints

  • IR : ν(S-S) ≈ 510 cm⁻¹; ν(N-H)benzimidazole ≈ 3400 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : δ 7.20–7.80 (m, 8H, Ar-H), δ 4.35 (s, 4H, -CH₂-S-), δ 13.10 (s, 2H, N-H).

Mechanistic Insights

Oxidative Coupling Pathway

Thiol oxidation follows a two-electron mechanism:

  • Deprotonation of -SH to -S⁻ under basic conditions.
  • Radical pairing mediated by I₂, forming -S-S- bonds.

Catalytic Cycles in Iron-Mediated Coupling

Fe(CO)₅ undergoes oxidative addition with benzyl halides, generating Fe(II) intermediates that abstract sulfur from disulfides. Transmetalation and reductive elimination yield the coupled product while regenerating Fe(0).

Challenges and Optimization Strategies

Byproduct Formation

  • Sulfone derivatives : Over-oxidation with strong agents (e.g., KMnO₄) converts -S-S- to -SO₂-. Mitigated by using mild oxidants.
  • Ring-opening : Prolonged heating in acidic conditions decomposes benzimidazoles. Controlled reaction times (<6 h) preserve integrity.

Solvent Effects

  • Polar solvents : Enhance ionic intermediate solubility but may coordinate metals, slowing catalysis.
  • Co-solvent systems : EtOH/H₂O (3:1) balances reactivity and solubility for thiol oxidation.

Mechanism of Action

The mechanism of action of 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfur-Containing Substituents

Thioether-Linked Benzimidazoles
  • Compound B : 1-Methyl-2-(methylsulfanyl)-1H-benzimidazole (C₉H₁₀N₂S)

    • Key Features : A single benzimidazole ring with a methylthio (-SMe) group at position 2.
    • Properties : Lower molecular weight (178.25 g/mol) and simpler structure compared to Compound A. Exhibits moderate stability due to the absence of a disulfide bond .
    • Applications : Primarily used in coordination chemistry and as a precursor for more complex derivatives.
  • Compound C: 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide Key Features: Combines a benzimidazole-thioether moiety with a thiosemicarbazide group. Unlike Compound A, it lacks a disulfide bridge but shows enhanced solubility in polar solvents .
Disulfide-Containing Analogues
  • Compound D: 2,2′-[1,2-Phenylenebis(methylenesulfanediyl)]bis(1-methyl-1H-benzimidazole) Key Features: Two benzimidazole rings linked via a disulfide bridge anchored to a phenyl group. Properties: Similar redox activity to Compound A but with a rigid aromatic spacer, reducing conformational flexibility. Molecular weight: 434.56 g/mol .
Antioxidant and Enzyme Inhibition
Compound Structure IC₅₀ (Xanthine Oxidase) Antioxidant Activity (DPPH assay, % inhibition)
Compound A Bis-benzimidazole, disulfide Not reported 85% (predicted)
Compound E 2-(4-Nitrobenzyl)-1H-benzimidazole derivatives 0.5 μM (best: Compound 30) 92%
Compound F Lansoprazole (Proton pump inhibitor) N/A N/A
  • Compound E (from ) outperforms Compound A in xanthine oxidase inhibition due to its nitrobenzyl group, which enhances electrophilic interactions with the enzyme’s active site.
  • Compound F (lansoprazole), though structurally distinct, shares the benzimidazole core and demonstrates high gastric acid suppression efficacy via sulfinyl group reactivity .
Antimicrobial Activity
  • Compound G: 2-[[(2-Pyridyl)methyl]thio]-1H-benzimidazole derivatives (e.g., Compound 79, MBC = 0.5 μg/mL against H. pylori) Key Feature: A pyridylmethylthio substituent enhances membrane permeability.

Physicochemical Properties

Property Compound A Compound B Compound D
Molecular Weight (g/mol) 392.48 178.25 434.56
Melting Point (°C) 245–247 (decomposes) 120–122 280–282
Solubility DMSO, DMF Ethanol, Chloroform DMSO only
LogP 3.2 (estimated) 2.1 4.0
  • Thermal Stability : Compound D’s higher melting point reflects rigid aromatic bridging, whereas Compound A’s disulfide bond may lead to decomposition at elevated temperatures.
  • LogP : Compound A’s moderate lipophilicity balances membrane permeability and aqueous solubility, advantageous for drug design .

Biological Activity

The compound 2-[(1H-benzimidazol-2-ylmethyldisulfanyl)methyl]-1H-benzimidazole (CAS Number: 5970-18-3) is a benzimidazole derivative known for its diverse biological activities. This article explores its pharmacological properties, including its antibacterial, anticancer, antioxidant, and other therapeutic potentials, supported by recent research findings.

  • Molecular Formula : C17H16N4S2
  • Molecular Weight : 340.472 g/mol
  • Structure : The compound features a benzimidazole core with a disulfanyl group that enhances its biological activity.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against:

  • Gram-positive bacteria : Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.

In comparative analyses, the antibacterial activity of this benzimidazole derivative was found to surpass that of commonly used antibiotics like ciprofloxacin and ampicillin, particularly against certain strains of Gram-positive bacteria .

Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines. Key findings include:

  • Cell Lines Tested : The compound was tested against several cancer types, including leukemia, melanoma, lung cancer, and breast cancer.
  • Mechanism of Action : It is believed to induce apoptosis in cancer cells through the modulation of tubulin polymerization and disruption of the mitotic spindle formation .

Table 1 summarizes the anticancer activity against selected cell lines:

Cell LineIC50 (µM)Reference
KB (cervical)10^-5
SKOV-3 (ovarian)10^-5
NCI-H460 (lung)10^-5
G361 (melanoma)10^-5

Antioxidant Activity

The antioxidant capacity of this compound is also noteworthy. Studies have indicated that it effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of benzimidazole derivatives has revealed that modifications to the benzimidazole core can significantly impact their biological activities. For example:

  • Hydrophobic groups : Enhance membrane permeability and biological activity.
  • Electron-donating substituents : Improve antioxidant properties and enhance interactions with biological targets.

Case Studies

A notable case study involved the synthesis of various analogs of this compound to evaluate their pharmacological profiles. The results indicated that certain modifications led to enhanced antibacterial and anticancer activities compared to the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.